Cas no 853685-79-7 (1H-Pyrrolo[3,2-c]pyridine-2-carboxamide)
![1H-Pyrrolo[3,2-c]pyridine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/853685-79-7x500.png)
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide
- DTXSID30735434
- SNKVEHPJTUSJBI-UHFFFAOYSA-N
- 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid amide
- F88255
- 853685-79-7
- SCHEMBL157702
- DB-345798
-
- インチ: InChI=1S/C8H7N3O/c9-8(12)7-3-5-4-10-2-1-6(5)11-7/h1-4,11H,(H2,9,12)
- InChIKey: SNKVEHPJTUSJBI-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CC2=C1NC(=C2)C(=O)N
計算された属性
- せいみつぶんしりょう: 161.058911855g/mol
- どういたいしつりょう: 161.058911855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 71.8Ų
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A984818-100mg |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 100mg |
$124.0 | 2025-02-21 | |
Chemenu | CM149269-1g |
1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 1g |
$580 | 2021-06-09 | |
Chemenu | CM149269-1g |
1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P00IE3S-100mg |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 100mg |
$124.00 | 2024-04-21 | |
Alichem | A029193447-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 1g |
$495.00 | 2023-08-31 | |
Ambeed | A984818-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 1g |
$567.0 | 2025-02-21 | |
Ambeed | A984818-250mg |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 250mg |
$210.0 | 2025-02-21 | |
1PlusChem | 1P00IE3S-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 1g |
$536.00 | 2024-04-21 | |
Aaron | AR00IEC4-1g |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 95% | 1g |
$556.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743850-100mg |
1h-Pyrrolo[3,2-c]pyridine-2-carboxamide |
853685-79-7 | 98% | 100mg |
¥1001.00 | 2024-07-28 |
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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6. Book reviews
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1H-Pyrrolo[3,2-c]pyridine-2-carboxamideに関する追加情報
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS No. 853685-79-7): A Comprehensive Overview
1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS No. 853685-79-7) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The structure of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide is characterized by a fused pyrrole and pyridine ring system, with a carboxamide functional group attached to the pyridine ring. This arrangement confers the molecule with high chemical stability and a unique electronic configuration, making it an attractive candidate for drug development. The carboxamide group, in particular, plays a crucial role in modulating the compound's interactions with biological targets.
Recent research has highlighted the potential of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide in various therapeutic applications. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory properties, 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide has shown significant anti-cancer activity. Research conducted at the National Cancer Institute revealed that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. These findings suggest that 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide could be developed into a novel therapeutic agent for cancer treatment.
The neuroprotective properties of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide have also been investigated. A study published in *Neuropharmacology* reported that this compound can protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to modulate glutamate receptors and enhance antioxidant defenses within neuronal cells.
From a pharmacokinetic perspective, 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide exhibits favorable properties that make it suitable for oral administration. It has good solubility in aqueous solutions and high bioavailability, which ensures efficient absorption and distribution throughout the body. Additionally, the compound has been shown to have low toxicity and minimal side effects in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.
The synthesis of 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide has been extensively studied to optimize its production for large-scale applications. Various synthetic routes have been developed, including multistep processes involving cyclization reactions and functional group transformations. One notable method involves the condensation of an appropriate aldehyde with an amine followed by cyclization under acidic conditions. This approach provides high yields and excellent purity of the final product.
In conclusion, 1H-Pyrrolo[3,2-c]pyridine-2-carboxamide (CAS No. 853685-79-7) is a versatile compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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